molecular formula C11H13ClO5 B13473904 Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetate CAS No. 1275767-27-5

Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetate

Cat. No.: B13473904
CAS No.: 1275767-27-5
M. Wt: 260.67 g/mol
InChI Key: RJSFGNUIPUJXGY-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetate is an organic compound with a complex structure that includes a chloro-substituted aromatic ring and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetate typically involves the esterification of 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 2-(2-chloro-3,4-dimethoxyphenyl)-2-oxoacetate.

    Reduction: Formation of 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic effects.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3,4-dimethoxybenzaldehyde: Shares the chloro and methoxy substituents but differs in the functional groups attached to the aromatic ring.

    2-Chloro-3,4-dimethoxybenzyl alcohol: Similar structure but contains a hydroxyl group instead of an ester.

    LY266097: A selective 5-HT2B receptor antagonist with a similar chloro and methoxy-substituted aromatic ring.

Uniqueness

Methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetate is unique due to its specific ester and hydroxyl functional groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

1275767-27-5

Molecular Formula

C11H13ClO5

Molecular Weight

260.67 g/mol

IUPAC Name

methyl 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetate

InChI

InChI=1S/C11H13ClO5/c1-15-7-5-4-6(8(12)10(7)16-2)9(13)11(14)17-3/h4-5,9,13H,1-3H3

InChI Key

RJSFGNUIPUJXGY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(C(=O)OC)O)Cl)OC

Origin of Product

United States

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